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The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in

medicinal chemistry.[1] This privileged heterocyclic motif is prevalent in a vast array of natural

products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.

[2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond

donor contribute to its versatility in interacting with diverse biological targets. Among the myriad

of functionalized indoles, the 1H-indole-2-carboxamide scaffold has emerged as a particularly

fruitful platform for the development of novel therapeutic agents.[2] The carboxamide linkage

not only enhances molecular flexibility but also provides crucial hydrogen bonding

opportunities, which can significantly improve target affinity and pharmacokinetic profiles.[3]

This guide provides a comprehensive overview of the synthesis, biological activities, and

structure-activity relationships of 1H-indole-2-carboxamide derivatives, with a focus on their

potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
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The construction of the 1H-indole-2-carboxamide scaffold can be achieved through several

established synthetic routes. A common and versatile strategy involves the initial synthesis of a

1H-indole-2-carboxylic acid or its ester, followed by coupling with a desired amine.

General Synthetic Strategies
A prevalent method for constructing the indole nucleus is the Fischer indole synthesis. This

reaction typically involves the condensation of an arylhydrazine with an aldehyde or ketone,

followed by acid-catalyzed cyclization. For the synthesis of 1H-indole-2-carboxamide

precursors, ethyl pyruvate is a common choice, leading to an ethyl indole-2-carboxylate

intermediate. This ester can then be hydrolyzed to the corresponding carboxylic acid.

The final and crucial step is the amide bond formation. This is typically achieved by activating

the carboxylic acid and then reacting it with the desired amine. Common coupling reagents

used for this purpose include O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like N,N-

diisopropylethylamine (DIPEA).[1]
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Caption: General synthetic workflow for 1H-indole-2-carboxamide analogs.[2]

Experimental Protocol: Synthesis of a Representative
1H-Indole-2-carboxamide Derivative
The following is a representative protocol for the synthesis of a 1H-indole-2-carboxamide

derivative, adapted from literature procedures.[4][5]
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Step 1: Synthesis of 1H-Indole-2-carbohydrazide

Suspend 1H-indole-2-carboxylic acid ethyl ester (1 equivalent) in absolute ethanol.

Add hydrazine hydrate (10 equivalents) to the suspension.

Reflux the mixture for the appropriate time, monitoring the reaction by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture and collect the precipitated product by filtration.

Wash the solid with cold ethanol and dry under vacuum to yield 1H-indole-2-carbohydrazide.

Step 2: Synthesis of the 1H-Indole-2-carboxamide

Dissolve the 1H-indole-2-carbohydrazide (1 equivalent) and a substituted aldehyde or ketone

(1 equivalent) in a suitable solvent (e.g., ethanol).

Add a catalytic amount of glacial acetic acid.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture to room temperature.

Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and

dry to obtain the final 1H-indole-2-carboxamide derivative.

Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic

techniques, including:

Infrared (IR) Spectroscopy: To identify characteristic functional groups like N-H and C=O

stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed

molecular structure.
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High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental

composition.

Elemental Analysis: To determine the percentage composition of elements.[1][6]

Biological Activities and Therapeutic Potential
1H-Indole-2-carboxamide derivatives have demonstrated a remarkable range of biological

activities, making them a highly promising class of compounds for drug discovery.

Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 1H-indole-2-carboxamide

derivatives against a variety of cancer cell lines.[2] Their anticancer potential stems from their

ability to interact with multiple oncogenic targets and modulate critical signaling pathways

involved in tumor progression.[3]

The anticancer mechanism of these derivatives often involves the inhibition of key signaling

pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2] Some analogs

have been identified as inhibitors of receptor tyrosine kinases such as the Epidermal Growth

Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

Other reported mechanisms include the inhibition of topoisomerase, disruption of cell cycle

regulation, and induction of apoptosis.[3][7] Certain derivatives have also been found to target

the 14-3-3η protein, which is involved in various cellular processes, including signal

transduction and cell cycle progression.[7][8]
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Caption: Putative anticancer mechanisms of 1H-indole-2-carboxamide derivatives.

SAR studies have provided valuable insights into the structural features required for potent

anticancer activity. The nature and position of substituents on the indole ring, as well as on the

carboxamide nitrogen, play a crucial role in determining the cytotoxicity and target selectivity.

For instance, the presence of a free N-H in the indole ring has been suggested to be important

for activity.[6] The introduction of various substituents, such as halogens or methoxy groups on

the indole nucleus and different aryl or heterocyclic moieties on the amide nitrogen, has been

explored to optimize potency.[3][7]

The following table summarizes the anticancer activity of selected 1H-indole-2-carboxamide

derivatives against various cancer cell lines.

Compound ID
Substitution
Pattern

Cancer Cell
Line

IC₅₀ (µM) Reference

1a
5-chloro, 3-

methyl
A549 (Lung) 1.5 [2]

1b 5-chloro, 3-ethyl MCF-7 (Breast) 0.95 [2]

Compound 12
N-(1-

anthraquinone)

K-562

(Leukemia)
0.33 [3]

Compound 14
N-(2-

anthraquinone)

K-562

(Leukemia)
0.61 [3]

Compound 4
N-(p-

chlorobenzene)

K-562

(Leukemia)
0.61 [3]

Compound 10
N-(substituted

phenyl)
HCT-116 (Colon) 1.01 [3]

Compound 9e

2-

methoxycarbonyl

-6-methoxy-N-

1H-indole moiety

HeLa, HT29,

MCF-7
0.37, 0.16, 0.17 [7]
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of

potential medicinal agents.[2][3]

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.[2]

Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then

serially dilute them with culture medium to the desired final concentrations. Treat the cells

with the compounds for 48-72 hours.[2]

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a

few hours.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution using a microplate

reader at a specific wavelength. The absorbance is directly proportional to the number of

viable cells.

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the

concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity
The indole scaffold is a promising pharmacophore for the development of new antimicrobial

agents.[2] Derivatives of 1H-indole-2-carboxamide have shown activity against a range of

bacterial and fungal pathogens, including drug-resistant strains.[1][2]

These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus

aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal

species like Candida albicans.[1][9] Some derivatives have shown antimicrobial activity

comparable to standard drugs like ampicillin.[9]

The exact mechanisms of antimicrobial action are still under investigation, but it is believed that

these compounds may act by:
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Disrupting the microbial cell membrane.

Inhibiting essential microbial enzymes.

Interfering with biofilm formation.[2]

The following table presents the antimicrobial activity of some 1H-indole-2-carboxamide

derivatives.

Compound Class Target Organism Activity Reference

Indole carboxamides
Staphylococcus

aureus

Active, comparable to

ampicillin
[9]

Indole-3-

carboxamides
Bacillus subtilis

Better inhibition than

2-position congeners
[9]

Carboxamide

derivatives
Candida albicans

Higher antifungal

activity than

propanamide

derivatives

[9]

It's noteworthy that in some studies, the simple carboxylic acid and ester derivatives of indole-

2-carboxylic acid exhibited weak bioactivity compared to standard commercial drugs.[1][10]

Antiviral Activity
Several novel indole-2-carboxylate and carboxamide derivatives have been synthesized and

screened for their in vitro broad-spectrum antiviral activities.[11][12]

These compounds have shown inhibitory activity against a range of viruses, including RNA

viruses like Influenza A and Coxsackie B3, and DNA viruses such as Herpes Simplex Virus-1

(HSV-1).[11][13] Some derivatives were found to be more effective against RNA viruses.[11]

Structure-activity relationship studies have indicated that certain structural modifications can

significantly impact antiviral activity. For instance, the presence of an alkyloxy group at the 4-

position of the indole ring was not found to be crucial for antiviral efficacy.[11][12] Conversely,
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the incorporation of an acetyl substituent at the amino group was shown to be unfavorable for

activity against RNA viruses.[12]

Compound ID Target Virus Activity
Selectivity
Index (SI)

Reference

8f Coxsackie B3 Potent 17.1 [11][12][13]

14f Influenza A
IC₅₀ = 7.53

µmol/L
12.1 [11][12][13]

Anti-inflammatory Activity
Derivatives of indole have been reported to possess diverse biological activities, including anti-

inflammatory properties.[14]

A series of novel indole-2-carboxamide derivatives have been shown to effectively inhibit the

lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor

necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[14] Some compounds

have also been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a

key molecule in inflammatory signaling pathways.[15]

Promising in vitro results have been translated into in vivo efficacy in animal models. For

example, certain indole-2-carboxamide derivatives were found to effectively reduce LPS-

induced pulmonary inflammation and overexpression of inflammatory mediators in mice, with

remarkable improvements in lung histopathology and no apparent organ toxicity.[14] In a

mouse model of ulcerative colitis, an ASK1 inhibitor with an indole-2-carboxamide scaffold

showed significant therapeutic efficacy.[15]
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Compound Series Target/Assay Key Findings Reference

Indole-2-

carboxamides

LPS-induced TNF-α

and IL-6 in RAW

264.7 cells

Effective inhibition of

pro-inflammatory

cytokines

[14]

14f and 14g

LPS-induced

pulmonary

inflammation in mice

Reduced inflammation

and overexpression of

inflammatory

mediators

[14]

Compound 19

ASK1 inhibitor in a

mouse model of

ulcerative colitis

Significant anti-UC

efficacy, repressed

phosphorylation of

ASK1-p38/JNK

signaling

[15]

Future Perspectives and Conclusion
The 1H-indole-2-carboxamide scaffold represents a highly promising and versatile platform for

the development of novel therapeutic agents.[2] The extensive research into their synthesis

and biological activities has provided a solid foundation for further exploration.

Emerging Therapeutic Targets
Beyond the well-established anticancer, antimicrobial, and anti-inflammatory activities, 1H-

indole-2-carboxamide derivatives are being investigated for a range of other therapeutic

applications. These include their potential as inhibitors of the androgen receptor for the

treatment of prostate cancer, modulators of the cannabinoid CB1 receptor, and inhibitors of

HIV-1 integrase.[16][17][18]

Challenges and Opportunities in Drug Development
While the therapeutic potential is evident, challenges remain in optimizing the pharmacokinetic

properties, minimizing off-target effects, and overcoming potential drug resistance. Future

research should focus on:
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Rational Drug Design: Utilizing computational modeling and structure-based design to

improve potency and selectivity.

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties to enhance

bioavailability and metabolic stability.

Exploration of Novel Targets: Expanding the scope of biological evaluation to identify new

therapeutic applications.

Concluding Remarks
In conclusion, 1H-indole-2-carboxamide derivatives are a rich source of biologically active

compounds with significant potential in drug discovery. The versatility of the indole scaffold

allows for extensive chemical modification, enabling the fine-tuning of their pharmacological

profiles.[2] Continued interdisciplinary efforts combining synthetic chemistry, biological

evaluation, and computational studies will undoubtedly lead to the development of novel and

effective therapies based on this remarkable molecular framework.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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